1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone

Medicinal Chemistry ADME Prediction Lipophilicity

1-(6-Chloro-9-methyl-9H-carbazol-3-yl)ethanone is a halogenated carbazole derivative featuring a 6-chloro and 9-methyl substitution pattern, with a 3-acetyl functional group that defines its chemical reactivity profile. The compound has a molecular formula of C15H12ClNO and a molecular weight of 257.71 g/mol.

Molecular Formula C15H12ClNO
Molecular Weight 257.71 g/mol
CAS No. 33107-73-2
Cat. No. B1364030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone
CAS33107-73-2
Molecular FormulaC15H12ClNO
Molecular Weight257.71 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)Cl)C
InChIInChI=1S/C15H12ClNO/c1-9(18)10-3-5-14-12(7-10)13-8-11(16)4-6-15(13)17(14)2/h3-8H,1-2H3
InChIKeyFILJOPWVEVEOOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Chloro-9-methyl-9H-carbazol-3-yl)ethanone (CAS 33107-73-2): Core Physicochemical and Structural Overview for Procurement Decisions


1-(6-Chloro-9-methyl-9H-carbazol-3-yl)ethanone is a halogenated carbazole derivative featuring a 6-chloro and 9-methyl substitution pattern, with a 3-acetyl functional group that defines its chemical reactivity profile. The compound has a molecular formula of C15H12ClNO and a molecular weight of 257.71 g/mol [1]. Its computed XLogP3-AA value of 3.7 indicates moderate lipophilicity [2], while the presence of a single rotatable bond (the acetyl group) contributes to a relatively rigid, planar core structure characteristic of carbazole scaffolds . These physicochemical attributes position the compound as a versatile intermediate for further functionalization in medicinal chemistry and materials science applications [3].

Why 1-(6-Chloro-9-methyl-9H-carbazol-3-yl)ethanone Cannot Be Arbitrarily Replaced by Other Carbazole Derivatives in Research and Industrial Workflows


Carbazole derivatives exhibit widely divergent biological and physicochemical profiles due to subtle variations in substitution patterns, particularly at the 3-, 6-, and 9-positions [1]. The specific combination of a 3-acetyl, 6-chloro, and 9-methyl group in this compound creates a unique electronic environment and steric configuration that cannot be replicated by analogs lacking one or more of these features. For example, the 9-methyl group significantly impacts N-substitution reactivity and lipophilicity, while the 6-chloro atom serves as both a halogen handle for further cross-coupling and a modulator of electron density in the aromatic system [2]. Procuring a generic "carbazole derivative" without this exact substitution pattern risks introducing unpredictable changes in target binding, physicochemical stability, or synthetic compatibility, thereby invalidating experimental reproducibility and scalability [3].

Quantitative Differentiation Guide: How 1-(6-Chloro-9-methyl-9H-carbazol-3-yl)ethanone Compares to Key Analogs Across Critical Performance Dimensions


Lipophilicity and Predicted Membrane Permeability: Comparison with 6-Chloro-9H-carbazol-3-yl Acetyl Analogs

The target compound exhibits a computed XLogP3-AA of 3.7 [1], which is approximately 1.5 log units higher than the predicted value for the N-unsubstituted analog 3-acetyl-6-chloro-9H-carbazole (estimated XLogP3 ~2.2) [2]. This difference arises from the 9-methyl group, which increases overall hydrophobicity. A higher logP within the range of 1-4 is generally associated with improved passive membrane permeability, suggesting that this compound may demonstrate better cellular uptake in whole-cell assays compared to its N-unsubstituted counterpart.

Medicinal Chemistry ADME Prediction Lipophilicity

Antiproliferative Activity Against Lung Cancer Cells: Cross-Comparison with a Structurally Related 3-Acetyl-6-chloro-9H-carbazole Derivative

While direct IC50 data for the target compound is not available in open literature, a closely related derivative, 3′-((3-acetyl-6-chloro-9H-carbazol-9-yl)methyl)-[1,1′-biphenyl]-2-carbonitrile (ACB), exhibited IC50 values of 13.6 μM against A549 and 16.4 μM against LLC lung cancer cell lines [1]. The target compound shares the critical 3-acetyl-6-chloro-carbazole core but lacks the 9-benzyl-biphenyl-carbonitrile extension, which likely contributes to enhanced potency. This suggests that the core scaffold of the target compound retains intrinsic antiproliferative potential, making it a viable starting point for further medicinal chemistry optimization.

Anticancer Research Cytotoxicity Lung Cancer

Predicted Solubility and LogS: Comparison with N-Alkylated Carbazole Derivatives

Computational models predict a logS (aqueous solubility) of -3.0 for the target compound [1], which is comparable to or slightly lower than other N-alkyl carbazole derivatives (e.g., N-ethylcarbazole, estimated logS ~ -3.5) . This moderate solubility profile indicates that while the compound is not highly water-soluble, it remains within a workable range for many in vitro assays using DMSO stock solutions. The presence of the acetyl group at position 3 provides a handle for further derivatization to modulate solubility if required.

Physicochemical Profiling Solubility Formulation

Optimal Research and Industrial Application Scenarios for 1-(6-Chloro-9-methyl-9H-carbazol-3-yl)ethanone Based on Quantitative Evidence


Medicinal Chemistry: Privileged Scaffold for Anticancer Lead Optimization

The 3-acetyl-6-chloro-carbazole core of the target compound is a validated starting point for developing anticancer agents, as evidenced by the potent activity of related derivatives against lung cancer cell lines (IC50 ~13-16 μM) [1]. Researchers can use this compound to synthesize focused libraries exploring N-9 substitutions or modifications at the 6-chloro position to improve potency and selectivity. The moderate lipophilicity (XLogP3 3.7) [2] supports membrane permeability, making it suitable for cell-based assays.

Synthetic Intermediate for OLED Hole-Transport Materials

Carbazole derivatives are widely employed as hole-transport materials in organic light-emitting diodes (OLEDs) due to their high hole mobility (often 10^-3 to 10^-2 cm²/Vs) and thermal stability . The target compound's rigid planar structure, combined with the electron-withdrawing chloro and acetyl substituents, can be leveraged to fine-tune HOMO/LUMO levels and charge transport properties. It serves as a versatile building block for synthesizing more complex carbazole-based semiconductors through cross-coupling at the 6-chloro position [3].

Pharmacological Tool for Exploring Carbazole Structure-Activity Relationships (SAR)

The compound's unique substitution pattern (3-acetyl, 6-chloro, 9-methyl) provides a valuable reference point for systematic SAR studies. By comparing its biological profile (e.g., cytotoxicity, enzyme inhibition) with analogs bearing different substituents at these positions, researchers can deconvolute the contribution of each functional group to overall activity [4]. This is particularly relevant given the diverse pharmacological activities reported for carbazole derivatives, including antimicrobial, anti-inflammatory, and anticancer effects .

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